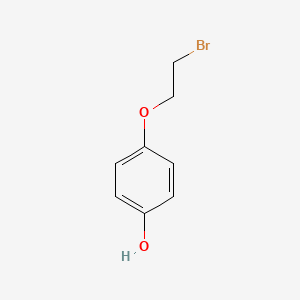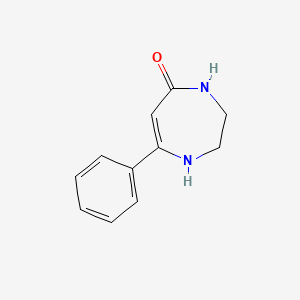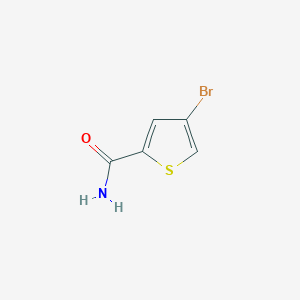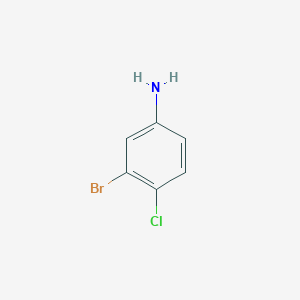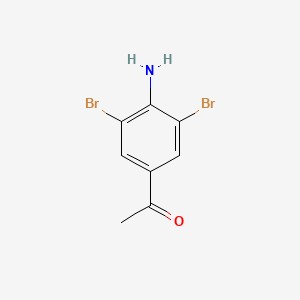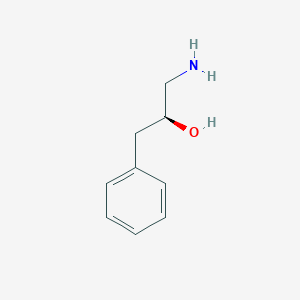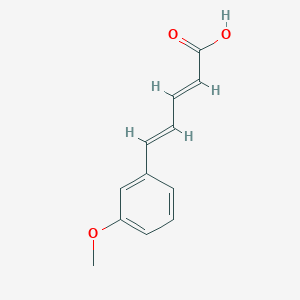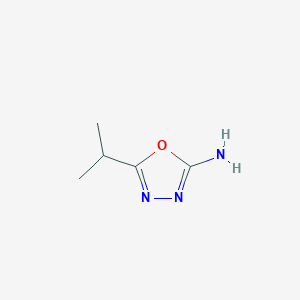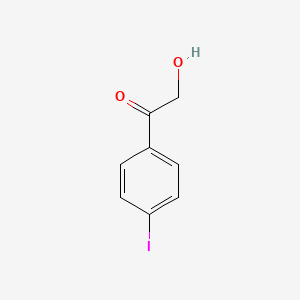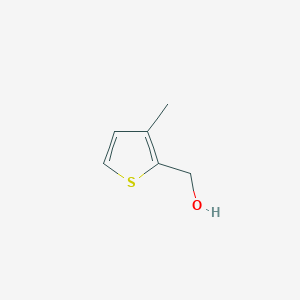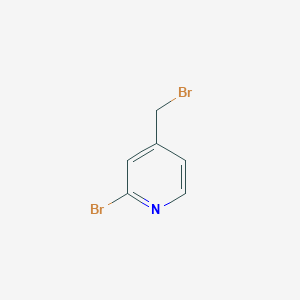
2-Bromo-4-(bromomethyl)pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Cationic Cellulose Nanocrystals
A study by Jasmani et al. (2013) illustrates the use of pyridinium-grafted-cellulose nanocrystals prepared by a simple one-pot reaction. This method employs 4-(1-bromoethyl/bromomethyl)benzoic acid and pyridine, simplifying existing cationization methods and achieving higher grafting density while retaining the crystallinity of cellulose nanocrystals (Jasmani, Samuel Eyley, R. Wallbridge, & W. Thielemans, 2013).
Development of Novel Pyridine-Based Derivatives
Ahmad et al. (2017) describe the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction. This study emphasizes the compound's potential in creating new materials with significant biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Creation of Back-to-Back Ligands
Tovee et al. (2010) report on the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine, leading to compounds with potential in metal coordination chemistry. This work opens avenues for developing materials with unique properties, including magnetic and luminescent behaviors (Tovee, C. Kilner, S. Barrett, Jim A. Thomas, & M. Halcrow, 2010).
Time-Resolved Fluorescence Immunoassay Chelates
Li-hua (2009) developed a new bifunctional chelate intermediate for time-resolved fluorescence immunoassays, showcasing the compound's role in enhancing diagnostic techniques. This research highlights the compound's application in creating more efficient and sensitive assays (Pang Li-hua, 2009).
Synthesis of 2,4-Disubstituted Pyridines
Duan et al. (2004) demonstrated a concise synthesis method for 2,4-disubstituted pyridines using 2-bromo-4-iodopyridine. This method highlights the importance of 2-Bromo-4-(bromomethyl)pyridine as a building block in the synthesis of complex organic molecules, offering pathways to novel compounds with diverse applications (Xin-Fang Duan, Xianghong Li, Fuyou Li, & Chun‐hui Huang, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-4-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSJMNJBKAPIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513841 | |
| Record name | 2-Bromo-4-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(bromomethyl)pyridine | |
CAS RN |
83004-14-2 | |
| Record name | 2-Bromo-4-(bromomethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83004-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

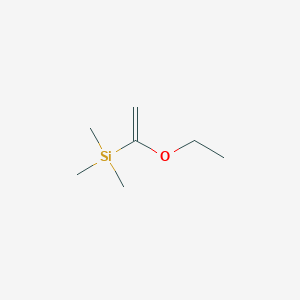
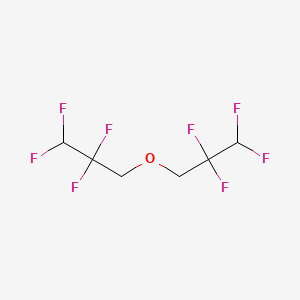
![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)
